molecular formula C8H6BrNS B1459343 4-Bromo-1-benzothiophen-2-amine CAS No. 1363382-24-4

4-Bromo-1-benzothiophen-2-amine

Cat. No.: B1459343
CAS No.: 1363382-24-4
M. Wt: 228.11 g/mol
InChI Key: HNHQZTNGTGTYSL-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophen-2-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring, substituted with an amino group at the 2-position and a bromine atom at the 4-position

Biochemical Analysis

Biochemical Properties

2-Amino-4-bromo-benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 2-Amino-4-bromo-benzo[b]thiophene can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and other conditions.

Cellular Effects

The effects of 2-Amino-4-bromo-benzo[b]thiophene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-4-bromo-benzo[b]thiophene has been reported to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Furthermore, this compound can alter the expression of genes involved in inflammation, apoptosis, and cell proliferation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-bromo-benzo[b]thiophene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2-Amino-4-bromo-benzo[b]thiophene inhibits the activity of certain kinases involved in inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-bromo-benzo[b]thiophene can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to 2-Amino-4-bromo-benzo[b]thiophene can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Amino-4-bromo-benzo[b]thiophene vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities, without significant adverse effects . At higher doses, 2-Amino-4-bromo-benzo[b]thiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

2-Amino-4-bromo-benzo[b]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . The metabolic profile of 2-Amino-4-bromo-benzo[b]thiophene is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2-Amino-4-bromo-benzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation and distribution . Additionally, 2-Amino-4-bromo-benzo[b]thiophene can bind to plasma proteins, influencing its bioavailability and tissue distribution . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Amino-4-bromo-benzo[b]thiophene plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects . The targeting of 2-Amino-4-bromo-benzo[b]thiophene to these compartments is mediated by specific targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-benzothiophen-2-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-benzo[b]thiophene is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzo[b]thiophenes with various functional groups.
  • Oxidized or reduced derivatives depending on the reaction conditions.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-benzothiophen-2-amine is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and versatility in various chemical transformations and applications.

Biological Activity

Overview

4-Bromo-1-benzothiophen-2-amine (CAS No. 1363382-24-4) is a heterocyclic compound characterized by a benzothiophene structure with a bromine atom at the 4-position and an amino group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its influence on various biochemical pathways.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, notably through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation is crucial for regulating oxidative stress responses and has implications in anti-inflammatory processes.

Key Mechanisms:

  • Nrf2 Activation : Similar compounds have been shown to activate Nrf2 via non-electrophilic mechanisms, leading to the upregulation of antioxidant genes and protection against oxidative stress.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in inflammatory signaling pathways, which can reduce the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Nrf2 Activation Induces expression of antioxidant genes, enhancing cellular defense mechanisms.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in macrophages.
Enzyme Interaction Inhibits specific kinases involved in inflammatory pathways.
Cytotoxicity Exhibits selective cytotoxic effects against cancer cell lines at certain concentrations.

Case Studies and Research Findings

Research has demonstrated the diverse applications and biological activities of this compound:

  • Anti-Cancer Activity : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, showcasing significant cytotoxicity at concentrations around 10 μM . For example, one study reported approximately 97% growth inhibition in the LOX IMVI melanoma cell line at this concentration.
  • Inflammation Modulation : The compound's ability to modulate inflammatory responses has been highlighted in studies where it inhibited IL-6 production in human blood mononuclear cells during lipopolysaccharide (LPS) challenges, suggesting potential therapeutic applications in inflammatory diseases .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable distribution characteristics, with significant plasma protein binding and a half-life conducive to therapeutic use .

Properties

IUPAC Name

4-bromo-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHQZTNGTGTYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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